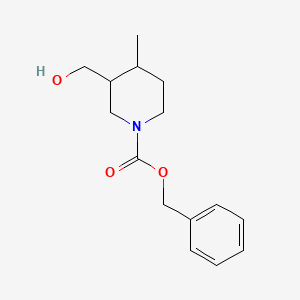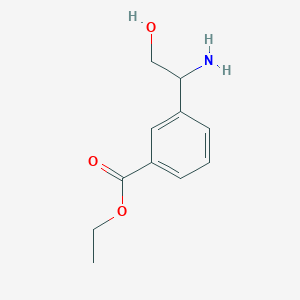
Methyl adamantan-1-ylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl adamantan-1-ylglycinate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl adamantan-1-ylglycinate typically involves the reaction of adamantane derivatives with glycine or its esters. One common method is the reaction of 1-adamantyl bromide with glycine methyl ester in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl adamantan-1-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
Methyl adamantan-1-ylglycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Mecanismo De Acción
The mechanism of action of methyl adamantan-1-ylglycinate involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to interact with hydrophobic regions of proteins and membranes, enhancing its stability and bioavailability. The glycine moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylamine: Explored for its potential in treating neurodegenerative diseases.
Adamantane-1-carboxylic acid: Used as a precursor for the synthesis of various adamantane derivatives.
Uniqueness
Methyl adamantan-1-ylglycinate stands out due to the presence of the glycine moiety, which imparts unique properties such as enhanced solubility and potential biological activity. Its combination of stability, rigidity, and functional versatility makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
methyl 2-(1-adamantylamino)acetate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3 |
Clave InChI |
QYJIBYWUUPOWGY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)



![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)

![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
